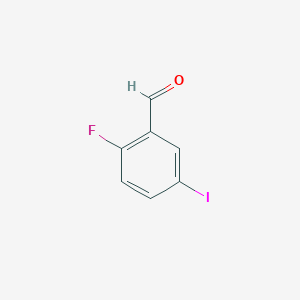

2-Fluoro-5-iodobenzaldehyde

Beschreibung

2-Fluoro-5-iodobenzaldehyde (CAS 146137-76-0) is a halogenated aromatic aldehyde with the molecular formula C₇H₄FIO and a molecular weight of 250.01 g/mol . It features a benzaldehyde core substituted with fluorine at the 2-position and iodine at the 5-position. Key properties include:

- Melting Point: 42–48°C (reported range due to batch variations) .

- Reactivity: The aldehyde group (–CHO) enables nucleophilic additions, while iodine serves as a leaving group in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). Fluorine’s electron-withdrawing effect activates the ring for electrophilic substitution .

- Safety: Classified as a toxic solid (UN 2811) under transport regulations, requiring handling precautions for air/light sensitivity .

- Applications: Used in DNA-encoded chemical library synthesis and as a precursor for EPHX2 inhibitors (Ki = 9 ± 2 nM) .

Eigenschaften

IUPAC Name |

2-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRCCQCPGMMGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584234 | |

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-76-0 | |

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146137-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Reagent Selection

Electrophilic iodination of 2-fluorobenzaldehyde leverages Lewis acid catalysts to activate iodine sources, mirroring bromination methodologies reported for analogous compounds. Aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) facilitates the generation of iodonium ions (I⁺), which undergo electrophilic substitution at the para position relative to the fluorine atom. Common iodinating agents include molecular iodine (I₂) with oxidizing agents (e.g., hydrogen peroxide) or N-iodosuccinimide (NIS).

Optimized Reaction Conditions

In a representative procedure, 2-fluorobenzaldehyde (0.5 mol) reacts with iodine (0.55 mol) in dichloroethane under anhydrous conditions, catalyzed by ZnBr₂ (0.045 mol) at 60–90°C. After 6–8 hours, the mixture is quenched with ice water, extracted with methyl tert-butyl ether (MTBE), and purified via vacuum distillation (63–65°C at 3 mmHg). This method yields 70–75% product with >95% purity.

Table 1: Electrophilic Iodination Parameters

| Parameter | Value |

|---|---|

| Catalyst | ZnBr₂ (0.09 equiv) |

| Solvent | Dichloroethane |

| Temperature | 60–90°C |

| Iodinating Agent | I₂ (1.1 equiv) |

| Yield | 70–75% |

| Purity | >95% (GC-MS) |

Challenges and Mitigations

Regioselectivity challenges arise due to competing ortho/para iodination. Polar solvents (e.g., sulfuric acid) enhance para selectivity by stabilizing transition states. Side products, such as diiodinated derivatives, are minimized by stoichiometric control and incremental iodine addition.

Directed Ortho Metalation and Iodination via Protected Intermediates

Protection-Metalation-Iodination Sequence

To enhance regiocontrol, 2-fluorobenzaldehyde is first protected as its 1,3-dioxolane acetal. Lithiation at –78°C with n-butyllithium (n-BuLi) generates a stabilized aryllithium species at the 5-position, which reacts with iodine to install the iodide. Deprotection with aqueous HCl regenerates the aldehyde.

Stepwise Synthesis and Yield Optimization

In a documented protocol, 2-fluorobenzaldehyde acetal (1.0 equiv) is treated with n-BuLi (1.2 equiv) in tetrahydrofuran (THF) at –78°C, followed by iodine (1.1 equiv). After warming to room temperature, hydrolysis with 2M HCl affords 2-fluoro-5-iodobenzaldehyde in 82–85% yield.

Table 2: Directed Metalation-Iodination Workflow

| Step | Conditions |

|---|---|

| Protection | Ethylene glycol, p-TsOH |

| Metalation | n-BuLi, THF, –78°C |

| Iodination | I₂, –78°C to rt |

| Deprotection | 2M HCl, reflux |

| Overall Yield | 82–85% |

Advantages Over Electrophilic Methods

This method achieves near-exclusive para selectivity (>98%) by leveraging the directing effect of the acetal group. However, the multi-step sequence increases complexity and cost compared to direct electrophilic approaches.

Halex Exchange and Transition Metal-Mediated Routes

Halogen Exchange from Brominated Precursors

2-Fluoro-5-bromobenzaldehyde, synthesized via methods analogous to CN105884591A, undergoes iodide substitution using copper(I) iodide (CuI) in dimethylformamide (DMF) at 120°C. Despite moderate yields (50–60%), this route benefits from readily available brominated intermediates.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of 2-fluoro-5-boronic acid benzaldehyde with iodobenzene derivatives offers an alternative, though substrate instability often limits practicality.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Electrophilic | 70–75% | Moderate | High | Low |

| Directed Metalation | 82–85% | High | Moderate | High |

| Halex Exchange | 50–60% | Low | High | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Substitution: Formation of 2-fluoro-5-aminobenzaldehyde or 2-fluoro-5-thiobenzaldehyde.

Oxidation: Formation of 2-fluoro-5-iodobenzoic acid.

Reduction: Formation of 2-fluoro-5-iodobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-iodobenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-iodobenzaldehyde depends on its specific applicationFor example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The fluorine and iodine atoms can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Positional Isomers

(a) 2-Fluoro-4-iodobenzaldehyde (CAS 699016-40-5)

- Structure : Iodine at the 4-position instead of 3.

- Impact: The para-substituted iodine may alter regioselectivity in electrophilic substitutions. Limited data on its applications, but its synthesis is noted in Combi-Blocks catalogs .

(b) 5-Fluoro-2-iodobenzaldehyde (CAS 877264-44-3)

- Structure : Fluorine and iodine swap positions (5-F, 2-I).

Functional Group Derivatives

(a) 2-Fluoro-5-iodobenzaldehyde Dimethyl Acetal (C₉H₁₀FIO₂)

- Structure : Aldehyde protected as an acetal (–CH(OCH₃)₂).

- Properties :

- Applications : Useful in multi-step syntheses where aldehyde reactivity must be temporarily suppressed .

(b) 2-Fluoro-5-formylbenzoic Acid (C₈H₅FO₃)

Halogen-Substituted Analogues

(a) 2-Chloro-5-iodobenzaldehyde

- Hypothetical Comparison : Replacing fluorine with chlorine increases steric bulk and alters electronic effects (Cl is less electronegative than F). Likely slower in nucleophilic substitutions but more stable.

(b) 2-Bromo-5-fluorobenzaldehyde

- Hypothetical Comparison : Bromine’s lower leaving-group ability compared to iodine may reduce efficiency in cross-coupling reactions.

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling : this compound’s iodine atom facilitates efficient palladium-catalyzed hydroxycarbonylation, critical for generating carboxylic acids in drug discovery .

- Toxicity Profile: Higher toxicity (UN 6.1) compared to non-halogenated benzaldehydes, necessitating stringent handling protocols .

- Commercial Viability : Widely available from suppliers like Thermo Scientific and Combi-Blocks, unlike niche isomers (e.g., 2-Fluoro-4-iodobenzaldehyde) .

Biologische Aktivität

2-Fluoro-5-iodobenzaldehyde is an organic compound recognized for its unique structural characteristics, particularly the presence of both fluorine and iodine substituents on the aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are being explored for applications in drug development and biochemical assays.

- Molecular Formula : CHFIO

- Molecular Weight : 250.01 g/mol

- CAS Number : 146137-76-0

The compound features a benzaldehyde structure, which is significant for its reactivity and interaction with biological systems. The halogen substituents (fluorine and iodine) enhance its chemical properties, making it a candidate for various applications in organic synthesis and medicinal chemistry.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against certain bacterial strains and cancer cell lines, suggesting it may act as a bioactive compound with therapeutic potential.

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Interaction : The compound has been investigated for its interaction with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD metabolism. Inhibition of NAMPT can lead to decreased NAD levels, affecting cellular metabolism and gene expression.

- Cell Signaling Pathways : It influences various cell signaling pathways, potentially altering metabolic regulation within cells. This modulation can impact processes such as apoptosis and cell proliferation, particularly in cancer cells.

- Covalent Bond Formation : The aldehyde functional group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to modifications that can affect protein function and interactions.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-Fluoro-5-chlorobenzaldehyde | Chlorine instead of iodine | Generally more stable than iodinated analogs |

| 2-Fluoro-5-bromobenzaldehyde | Bromine instead of iodine | Intermediate reactivity between chlorine and iodine |

| 2-Iodobenzaldehyde | Lacks fluorine atom | Different electronic properties due to absence of fluorine |

| 2-Fluoro-4,5-diiodobenzaldehyde | Additional iodine substituent | Increased reactivity due to multiple halogens |

| 2,6-Difluoro-4-iodobenzaldehyde | Additional fluorine substituent | Enhanced stability and distinct reactivity profile |

| 2,3-Difluoro-5-iodobenzaldehyde | Different fluorine positioning | Unique steric effects influencing reactivity |

This table illustrates how the presence and arrangement of halogen substituents can significantly influence the biological activity and stability of similar compounds.

Study on Anticancer Activity

A recent study focused on the anticancer effects of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. The compound was found to induce apoptosis in these cells through mechanisms involving the modulation of metabolic pathways linked to NAD depletion.

Investigation into Antimicrobial Effects

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key physical properties of 2-fluoro-5-iodobenzaldehyde, and how do they influence experimental design?

- Answer : The compound has a molecular formula C₇H₄FIO (MW: 250.01) and a melting point of 45–48°C . These properties are critical for designing reactions:

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the aldehyde and halogen substituents.

- Handling : Solid at room temperature; pre-weighing requires warming to avoid moisture absorption.

- Safety : Use S26 safety protocols (eye protection, immediate rinsing with water upon contact) .

Q. How should researchers purify this compound, and what analytical methods validate its purity?

- Answer :

- Purification : Recrystallization from ethanol/water mixtures (melting point verification post-crystallization) .

- Analysis :

- HPLC (≥98% purity, per supplier specifications) .

- NMR (¹H/¹³C): Confirm aldehyde proton (δ ~10 ppm) and iodine/fluorine coupling patterns .

- Mass spectrometry : Molecular ion peak at m/z 250.01 .

Q. What are the primary safety considerations when handling this compound?

- Answer :

- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during heating.

- First Aid : Immediate eye irrigation with water for 15+ minutes; seek medical attention .

Advanced Research Questions

Q. How does the iodine substituent in this compound facilitate cross-coupling reactions, and what methodological optimizations are required?

- Answer :

- Mechanism : The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings .

- Optimization :

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., XPhos) for high yields .

- Solvent : Toluene or THF at 80–100°C, with Na₂CO₃ as a base.

- Monitoring : Track aldehyde stability via FT-IR (C=O stretch ~1700 cm⁻¹) to avoid side reactions .

Q. What challenges arise in characterizing byproducts from halogen-lithium exchange reactions involving this compound?

- Answer :

- Common Byproducts : Iodo-fluorobenzene derivatives or aldol condensation products.

- Detection :

- GC-MS for volatile intermediates.

- X-ray crystallography for structural confirmation of crystalline byproducts .

- Mitigation : Use low temperatures (−78°C) and slow addition of organolithium reagents to suppress side reactions.

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Answer :

- Experimental Design :

pH Stability : Incubate in buffers (pH 2–12) at 25°C; monitor degradation via UV-Vis (λ ~270 nm for aldehyde).

Thermal Stability : Heat samples to 50–100°C; analyze decomposition products via TGA-DSC .

- Findings : Aldehydes typically degrade under strong alkaline conditions (pH >10) via Cannizzaro reactions.

Q. What synthetic routes utilize this compound as a precursor for bioactive molecules?

- Answer :

- Pharmaceutical Intermediates :

- Anticancer Agents : Coupling with boronic acids to introduce aryl groups .

- Antimicrobials : Condensation with hydrazines to form Schiff bases .

- Methodology :

- Stepwise Functionalization : Protect the aldehyde (e.g., acetal formation) before halogenation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported purity levels across suppliers?

- Answer :

- Verification : Cross-validate purity via independent HPLC-UV and ¹H NMR (e.g., integrate aldehyde proton vs. impurities) .

- Batch Testing : Request certificates of analysis (CoA) from suppliers and replicate key reactions with multiple batches.

Q. What conflicting data exist regarding the reactivity of the iodine substituent versus the fluorine atom?

- Answer :

- Contradiction : Fluorine’s electron-withdrawing effect may deactivate the ring, but iodine’s size enhances ortho/para directing .

- Resolution : Conduct competitive coupling experiments (e.g., with bromo analogs) to quantify substituent effects .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 250.01 g/mol | |

| Melting Point | 45–48°C | |

| Purity (Commercial) | ≥98% (HPLC) | |

| Recommended Solvent | DMF, DMSO |

| Reaction Optimization | Conditions | Reference |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | |

| Aldol Condensation | EtOH, RT, 12h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.